molecular formula C19H18F6N4O3 B3609445 1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

Cat. No.: B3609445
M. Wt: 464.4 g/mol
InChI Key: BMUXUMXLIIOZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl, methylpropyl, and bis(trifluoromethyl) groups

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of starting materials such as 4-methoxyphenyl derivatives and methylpropyl groups, which undergo various chemical reactions including condensation, cyclization, and fluorination. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)ethanol: A simpler compound with a methoxyphenyl group and an ethanol moiety.

    2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group and an isocyanate functional group.

    4-Methoxy-α-methylbenzyl alcohol: Another compound with a methoxyphenyl group and a benzyl alcohol moiety.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N4O3/c1-9(2)8-12-26-14-13(17(28-12,18(20,21)22)19(23,24)25)15(30)27-16(31)29(14)10-4-6-11(32-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,26,28)(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUXUMXLIIOZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(C2=C(N1)N(C(=O)NC2=O)C3=CC=C(C=C3)OC)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 2
1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 3
1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
Reactant of Route 6
1-(4-METHOXYPHENYL)-7-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

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